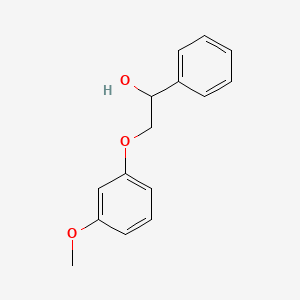
2-(3-Methoxyphenoxy)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenoxy)-1-phenylethanol is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a phenylethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenoxy)-1-phenylethanol typically involves the reaction of 3-methoxyphenol with phenylacetaldehyde in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde carbon, leading to the formation of the desired product. Common bases used in this reaction include sodium hydroxide and potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as Lewis acids, can further enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenoxy)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the phenylethanol moiety can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding phenylethyl ether using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
Oxidation: Formation of 2-(3-Methoxyphenoxy)-1-phenylacetone or 2-(3-Methoxyphenoxy)-1-phenylacetic acid.
Reduction: Formation of 2-(3-Methoxyphenoxy)-1-phenylethyl ether.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(3-Methoxyphenoxy)-1-phenylethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the development of novel pharmaceuticals.
Medicine: Research has shown that derivatives of this compound exhibit potential anticancer activities by targeting specific cellular pathways.
Industry: It is used in the production of polymers, adhesives, and coatings due to its ability to improve the thermal stability and flame resistance of these materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenoxy)-1-phenylethanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation. It achieves this by binding to the active sites of these enzymes, thereby inhibiting their activity and reducing the production of reactive oxygen species. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of signaling pathways that regulate cell growth and apoptosis.
Comparaison Avec Des Composés Similaires
2-(3-Methoxyphenoxy)-1-phenylethanol can be compared with other similar compounds, such as:
2-(4-Methoxyphenoxy)-1-phenylethanol: Similar in structure but with the methoxy group in the para position. This positional difference can lead to variations in reactivity and biological activity.
2-(3-Hydroxyphenoxy)-1-phenylethanol: The methoxy group is replaced with a hydroxyl group, which can significantly alter the compound’s chemical properties and reactivity.
2-(3-Methoxyphenoxy)-1-phenylpropanol: The ethyl chain is extended to a propyl chain, which can affect the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
29509-27-1 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
2-(3-methoxyphenoxy)-1-phenylethanol |
InChI |
InChI=1S/C15H16O3/c1-17-13-8-5-9-14(10-13)18-11-15(16)12-6-3-2-4-7-12/h2-10,15-16H,11H2,1H3 |
Clé InChI |
JXCUEKBOURBMPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


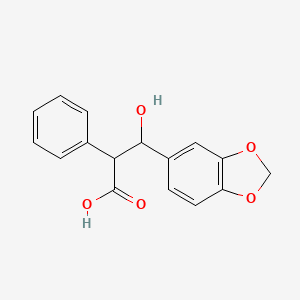

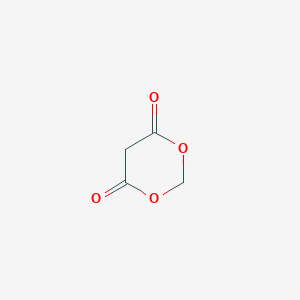
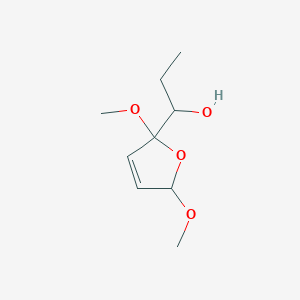
![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)
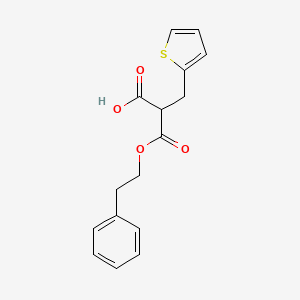
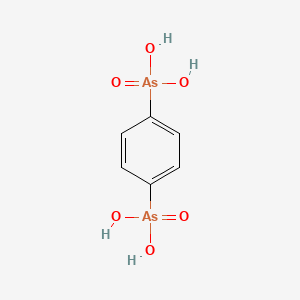
![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
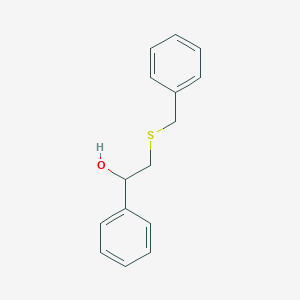
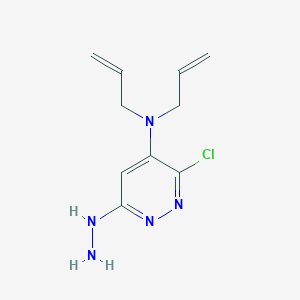
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)

